molecular formula C19H22O7 B5289312 Diethyl 2-(4-methoxyphenyl)-4,6-dioxo-1,3-cyclohexanedicarboxylate

Diethyl 2-(4-methoxyphenyl)-4,6-dioxo-1,3-cyclohexanedicarboxylate

Cat. No.: B5289312
M. Wt: 362.4 g/mol
InChI Key: OTIWTQBEHDDZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(4-methoxyphenyl)-4,6-dioxo-1,3-cyclohexanedicarboxylate is an organic compound that belongs to the class of cyclohexanedicarboxylates This compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexane ring, which is further substituted with two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-methoxyphenyl)-4,6-dioxo-1,3-cyclohexanedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of diethyl acetylenedicarboxylate with 4-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of di

Properties

IUPAC Name

diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O7/c1-4-25-18(22)16-13(20)10-14(21)17(19(23)26-5-2)15(16)11-6-8-12(24-3)9-7-11/h6-9,15-17H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWTQBEHDDZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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